4-Ethoxy-2-hydroxy-4-oxobutanoic acid
Overview
Description
4-Ethoxy-2-hydroxy-4-oxobutanoic acid is a chemical compound with the molecular formula C6H10O5.
Scientific Research Applications
4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Safety and Hazards
The safety data sheet for a similar compound, 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, indicates that it is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the esterification of malic acid. One common method includes the reaction of malic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Malic acid+EthanolH2SO44-Ethoxy-2-hydroxy-4-oxobutanoic acid+Water
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Ethoxy-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, facilitating various biochemical reactions. The keto and hydroxy groups in its structure allow it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Ethoxy-2-hydroxy-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-oxobutanoic acid: Lacks the ethoxy group, making it less hydrophobic and altering its reactivity.
2-Hydroxy-4-methoxy-4-oxobutanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and chemical behavior
Properties
IUPAC Name |
4-ethoxy-2-hydroxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKDOPEBQXHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308772 | |
Record name | 4-Ethyl-2-hydroxyl-succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15690-37-6 | |
Record name | 4-Ethyl-2-hydroxyl-succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2-hydroxyl-succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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